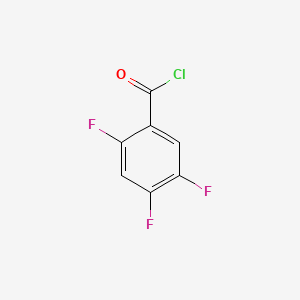

2,4,5-Trifluorobenzoyl chloride

描述

Significance of Fluorinated Aromatic Acyl Chlorides in Advanced Organic Synthesis

Fluorinated aromatic compounds are of paramount importance in modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The introduction of fluorine atoms into an aromatic ring can dramatically alter the molecule's physical, chemical, and biological properties. numberanalytics.comlew.ro Fluorine, as the most electronegative element, can enhance metabolic stability, bioavailability, and lipophilicity, which are desirable characteristics in drug design. numberanalytics.comscripps.edu The carbon-fluorine bond is exceptionally strong, conferring considerable stability to the molecule. lew.ro

Acyl chlorides are highly reactive functional groups used as acylating agents in organic synthesis. When combined with a fluorinated aromatic ring, as in fluorinated aromatic acyl chlorides, they become powerful reagents for creating complex molecules with specific, enhanced properties. These compounds serve as crucial intermediates, allowing for the efficient introduction of a fluorinated benzoyl moiety into a larger molecular structure. While acyl fluorides are also gaining traction due to their unique reactivity and stability, acyl chlorides remain a dominant and widely used class of reagents in the literature. beilstein-journals.org

Historical Context and Evolution of Research on 2,4,5-Trifluorobenzoyl Chloride

The field of organofluorine chemistry began to develop long before elemental fluorine was isolated in 1886. scripps.edunih.gov The first synthesis of an aryl carbon-fluorine bond was reported in the 1870s. nih.gov Significant advancements in fluorination methods, such as the Schiemann reaction discovered in 1927 and halogen exchange (Halex) processes, paved the way for the broader availability of fluoroaromatic compounds. nih.gov

While the early history of this compound itself is not extensively documented, its development is intrinsically linked to the progress in synthesizing its precursors, like 2,4,5-trifluorobenzoic acid and 1,2,4-trifluorobenzene (B1293510). The industrial production of fluorinated aromatics gained momentum for applications in new polymers and biologically active compounds. acs.org Research into specific applications for compounds like this compound followed, driven by the need for advanced intermediates in various sectors. For instance, methods for its synthesis from 2,4,5-trifluorobenzoic acid using reagents like oxalyl chloride have been established to facilitate its use in further chemical production. prepchem.com

Research Trajectories and Multidisciplinary Scope of this compound Investigations

The utility of this compound is demonstrated by its application across multiple scientific disciplines as a key intermediate.

Pharmaceuticals: The compound is a critical intermediate in the synthesis of certain pharmaceuticals. google.com It is particularly noted for its role in the production of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial drugs. quimicaorganica.org General synthesis routes for fluoroquinolones often involve the cyclization of molecules containing a substituted benzoyl group, for which this compound is a suitable precursor. quimicaorganica.org

Agrochemicals: Like many organofluorine compounds, it serves as a building block in the agrochemical industry. The trifluoromethyl group, in particular, is found in many biologically active agrochemical compounds. lew.ro

Material Science: Fluorinated aromatic compounds are widely used in material science to create polymers and other materials with enhanced thermal stability and specific optical properties. numberanalytics.com Perfluorinated aromatic compounds, for example, are valued for their high electron affinity and unique intermolecular interactions, making them suitable for advanced materials. researchgate.net While not perfluorinated, the high fluorine content of this compound makes it a valuable monomer or intermediate for specialized fluoropolymers.

The synthesis of this compound itself is an area of research, with a focus on developing economic and environmentally friendly methods to produce high-purity product suitable for these demanding applications. google.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 88419-56-1 | sigmaaldrich.comepa.govoakwoodchemical.comnih.gov |

| Molecular Formula | C₇H₂ClF₃O | oakwoodchemical.comnih.gov |

| Molecular Weight | 194.54 g/mol | oakwoodchemical.comnih.gov |

| Physical Form | Liquid | sigmaaldrich.com |

| Density | 1.52 g/cm³ | sigmaaldrich.com |

| Flash Point | 85°C / 17mm | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.comnih.gov |

| SMILES | C1=C(C(=CC(=C1F)F)F)C(=O)Cl | nih.gov |

| InChIKey | STBGCAUUOPNJBH-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Research Applications of this compound

| Application Area | Description |

| Pharmaceutical Synthesis | Serves as a key intermediate for producing active pharmaceutical ingredients, notably in the synthesis of fluoroquinolone antibiotics. google.comquimicaorganica.org |

| Material Science | Used as a monomer or precursor for the creation of specialized fluorinated polymers and materials with enhanced thermal and chemical stability. numberanalytics.comacs.org |

| Agrochemical Development | Employed as a building block for complex fluorinated pesticides and herbicides. lew.ro |

| Organic Synthesis Reagent | Acts as a versatile acylating agent to introduce the 2,4,5-trifluorobenzoyl group into various organic molecules. prepchem.com |

Structure

3D Structure

属性

IUPAC Name |

2,4,5-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O/c8-7(12)3-1-5(10)6(11)2-4(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBGCAUUOPNJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237036 | |

| Record name | 2,4,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88419-56-1 | |

| Record name | 2,4,5-Trifluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088419561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trifluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 2,4,5 Trifluorobenzoyl Chloride

Established Synthetic Pathways for 2,4,5-Trifluorobenzoyl Chloride

The primary and most well-established method for synthesizing this compound involves the direct conversion of 2,4,5-trifluorobenzoic acid.

Acyl Chlorination of 2,4,5-Trifluorobenzoic Acid with Thionyl Chloride

The reaction of 2,4,5-trifluorobenzoic acid with thionyl chloride (SOCl₂) represents a classic and widely utilized method for the preparation of this compound. libretexts.orgmasterorganicchemistry.com This transformation is a standard procedure for converting carboxylic acids into their more reactive acyl chloride counterparts. masterorganicchemistry.com The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a superior leaving group. The subsequent nucleophilic attack by a chloride ion facilitates the formation of the acyl chloride. libretexts.org

A typical laboratory-scale synthesis involves treating 2,4,5-trifluorobenzoic acid with an excess of thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). prepchem.com The reaction proceeds to yield this compound, with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being evolved. masterorganicchemistry.com

Adaptations and Refinements of Bench-Scale Syntheses for Industrial Application

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale necessitates several adaptations to ensure safety, efficiency, and cost-effectiveness. While direct scale-up of the thionyl chloride route is common, refinements focus on managing the evolution of gaseous byproducts and minimizing waste. Industrial processes often incorporate scrubbers to neutralize the acidic gases (HCl and SO₂) produced during the reaction.

Furthermore, alternative chlorination methods are considered for large-scale production. For instance, processes utilized for similar halogenated benzoyl chlorides, such as the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, employ different starting materials and catalysts to improve the industrial viability. patsnap.com One such industrial method for a related compound involves the reaction of 1,2,4-trifluorobenzene (B1293510) with paraformaldehyde in the presence of a chlorinating agent, which is reported to be economically viable and yield a high-purity product. Although this specific example starts from a different precursor, the principles of optimizing for continuous processing, solvent recycling, and catalyst recovery are broadly applicable to the industrial synthesis of this compound.

Mechanistic Considerations in this compound Formation

A thorough understanding of the reaction mechanism is paramount for optimizing the synthesis of this compound, as it allows for precise control over reaction conditions to maximize yield and purity.

Elucidation of Reaction Mechanisms in Acyl Halide Generation

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-documented nucleophilic acyl substitution mechanism. libretexts.orgchemistrysteps.com The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. youtube.com This is favored over the attack by the hydroxyl oxygen because the resulting intermediate is resonance-stabilized. chemistrysteps.com

The key steps of the mechanism are as follows:

Nucleophilic Attack: The carbonyl oxygen of 2,4,5-trifluorobenzoic acid attacks the electrophilic sulfur atom of thionyl chloride. youtube.com

Intermediate Formation: A protonated chlorosulfite intermediate is formed.

Chloride Ion Attack: A chloride ion, generated in the reaction mixture, acts as a nucleophile and attacks the carbonyl carbon. libretexts.org

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Leaving Group Departure: The intermediate collapses, leading to the reformation of the carbonyl double bond and the departure of the chlorosulfite group, which readily decomposes into sulfur dioxide and a chloride ion. libretexts.org

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of this compound synthesis are highly dependent on the reaction conditions. Key parameters that are carefully controlled include temperature, solvent, and the use of catalysts.

For analogous syntheses, such as that of 2,3,4,5-tetrafluorobenzoyl chloride, it has been demonstrated that increasing the reaction temperature generally increases the rate of chlorination. asianpubs.org The choice of solvent also plays a critical role, with solvents like chlorobenzene (B131634) and 1,2-dichloroethane (B1671644) showing favorable results due to their good solubility and polarity, which can lead to higher yields. asianpubs.org

The use of a catalyst, most commonly N,N-dimethylformamide (DMF), is crucial for achieving high yields under mild conditions. prepchem.comasianpubs.org DMF catalyzes the reaction by forming a small amount of a Vilsmeier-type reagent with the chlorinating agent, which is a more potent acylating agent than thionyl chloride itself. The catalytic amount of DMF can significantly impact the reaction's efficiency. asianpubs.org

Table 1: Influence of Reaction Parameters on Acyl Chloride Synthesis

| Parameter | Effect on Reaction | Rationale |

| Temperature | Increased temperature generally increases reaction rate. | Provides the necessary activation energy for the reaction to proceed. |

| Solvent | Polar, non-protic solvents often improve yield. | Facilitates the dissolution of reactants and stabilizes charged intermediates. |

| Catalyst (DMF) | Significantly enhances reaction rate and yield. | Forms a more reactive acylating intermediate (Vilsmeier reagent). |

Modern Approaches to Enhancing Synthesis Efficiency and Product Purity

Continuous efforts in chemical synthesis are directed towards developing more efficient, safer, and environmentally benign methods. For the production of this compound, several modern approaches are being explored.

One promising alternative to traditional chlorinating agents like thionyl chloride is the use of triphosgene (B27547) (bis(trichloromethyl) carbonate). asianpubs.orgresearchgate.net Triphosgene is a solid and therefore safer and easier to handle than gaseous phosgene (B1210022), while offering high reactivity and yielding products with high purity. asianpubs.org Studies on the synthesis of similar compounds have shown that triphosgene, in conjunction with a catalyst like DMF, can afford excellent yields under mild reaction conditions. asianpubs.orgresearchgate.net

Another area of innovation lies in the development and application of novel catalytic systems. For instance, the use of solid superacidic catalysts is being investigated for related syntheses. patsnap.com These catalysts can offer advantages such as ease of separation from the reaction mixture, potential for recycling, and reduced corrosive waste streams compared to traditional methods. While not yet standard for this compound production, these advanced catalytic approaches represent the future direction for optimizing acyl chloride synthesis.

Application of Continuous Flow Reactor Systems in this compound Production

The transition from traditional batch processing to continuous flow reactor systems represents a significant advancement in the synthesis of specialty chemicals like this compound. Continuous flow chemistry offers enhanced control over reaction parameters, improved heat and mass transfer, and superior safety profiles, particularly for highly reactive or hazardous processes. acs.orgacs.org While specific literature detailing the continuous flow synthesis of this compound is nascent, analogous processes for structurally similar compounds provide a strong precedent for its application.

A notable example is the continuous-flow synthesis of 2,4-dichloro-5-fluorobenzoyl chloride as a reactive intermediate. In this process, the corresponding carboxylic acid, 2,4-dichloro-5-fluorobenzoic acid, is rapidly converted into the acyl chloride using bis(trichloromethyl)carbonate (BTC), a safer substitute for phosgene, within a continuous flow system. researchgate.net The reaction demonstrates that high conversion rates can be achieved with very short residence times, a hallmark of the efficiency of flow reactors. researchgate.net The key byproducts of this activation strategy are simply carbon dioxide and hydrogen chloride, simplifying downstream processing. researchgate.net

A general continuous flow process for the production of acid chlorides involves continuously feeding a chlorine-donating compound and a carboxylic acid into a reactor. justia.com The precise control of molar ratios, flow rates, and temperature within the reactor allows for optimized production and can lead to a high-purity product directly from the reactor outlet, minimizing the need for extensive purification. justia.com The enclosed nature of flow systems also significantly enhances safety when handling corrosive reagents like thionyl chloride or phosgene substitutes. acs.org

The research findings for the analogous continuous flow synthesis of 2,4-dichloro-5-fluorobenzoyl chloride are summarized below, illustrating the typical parameters and outcomes that could be expected for this compound production.

Interactive Data Table: Continuous Flow Synthesis of an Analogous Fluorinated Benzoyl Chloride researchgate.net

| Parameter | Value |

| Reactant 1 | 2,4-dichloro-5-fluorobenzoic acid |

| Chlorinating Agent | Bis(trichloromethyl)carbonate (BTC) |

| Solvent | Chlorobenzene |

| Reactor Temperature | 110 °C |

| Residence Time | 1.62 minutes |

| Conversion of Carboxylic Acid | >95% |

Note: This data is for the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, an analogue of this compound, and is presented to illustrate the potential of continuous flow processing.

Advanced Purification Techniques for High-Purity this compound

Achieving high purity is critical for this compound, as it is often used as an intermediate in the synthesis of pharmaceuticals and other high-value materials where impurities can affect reaction yields and final product quality. The primary impurities in the crude product are typically the unreacted starting material, 2,4,5-trifluorobenzoic acid, and residual chlorinating agents or their byproducts. lookchem.com

Fractional Distillation under Reduced Pressure

The most established and widely used advanced purification technique for acyl chlorides is fractional distillation under reduced pressure (vacuum distillation). libretexts.org This method separates compounds based on differences in their boiling points. Performing the distillation under vacuum lowers the boiling points of the components, which is crucial for heat-sensitive compounds like acyl chlorides that can decompose or undergo side reactions at elevated temperatures. researchgate.net The process effectively removes less volatile impurities, such as the corresponding carboxylic acid, and more volatile contaminants, like excess thionyl chloride. libretexts.orggoogle.com Industrial processes have demonstrated that vacuum rectification can yield this compound with a purity exceeding 99.8%.

Interactive Data Table: Purification of Benzoyl Chloride Analogues via Vacuum Distillation google.comgoogle.com

| Parameter | Value |

| Technique | Reduced Pressure (Vacuum) Distillation / Rectification |

| Starting Material | Crude Benzoyl Chloride / Crude 2,4,5-Trifluorobenzyl Chloride |

| Key Impurities Removed | Benzoic acid, thionyl chloride, tar, catalysts |

| Achieved Purity | >98% to >99.8% |

| Pressure Range | 10-50 mmHg |

Note: This table combines data from the purification of benzoyl chloride and 2,4,5-trifluorobenzyl chloride to represent the typical conditions and outcomes for purifying this compound.

Emerging and Novel Purification Strategies

Beyond traditional distillation, other advanced techniques are being explored for the purification of organic chemical intermediates.

Reactive Distillation: This technique integrates chemical reaction and distillation into a single unit. For the synthesis of acid chlorides, it could potentially involve reacting the carboxylic acid with the chlorinating agent in the distillation column, with the pure product being continuously removed. This can lead to higher conversion, improved selectivity, and energy savings. researchgate.net

Membrane Technology (Organic Solvent Nanofiltration): Organic solvent nanofiltration (OSN) is an emerging, energy-efficient membrane-based separation process that separates molecules based on size in non-aqueous solutions. researchgate.netacs.org This technology could potentially be applied to separate this compound from larger impurity molecules or unreacted starting materials at ambient temperature, thus avoiding thermal degradation. nih.gov

Extractive Purification: For certain crude acid chlorides, purification can be achieved by extraction. A patented method describes the treatment of crude carbonyl chlorides with carboxamide hydrohalides to remove impurities and improve product quality, particularly the color number. google.com The purified product is then isolated by separating it from the carboxamide hydrohalide phase.

These advanced methods, while not yet standard for this compound, represent the forefront of chemical purification technology and offer potential advantages in efficiency, product quality, and sustainability.

Reactivity and Mechanistic Investigations of 2,4,5 Trifluorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions of 2,4,5-Trifluorobenzoyl Chloride

The primary mode of reactivity for this compound is nucleophilic acyl substitution. This reaction proceeds via a characteristic two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

The reactivity of the carbonyl group is significantly enhanced by the strong inductive electron-withdrawing effects of the three fluorine atoms on the benzene (B151609) ring. These atoms pull electron density away from the carbonyl carbon, increasing its partial positive charge (electrophilicity) and making it more susceptible to attack by nucleophiles.

This compound readily reacts with a wide array of nucleophiles to form a variety of substituted products.

Alcohols: In the presence of an alcohol, the compound undergoes alcoholysis to produce the corresponding ester. The reaction is typically rapid and exothermic, often performed in the presence of a non-nucleophilic base (like pyridine) to neutralize the hydrogen chloride (HCl) byproduct.

Amines: Aminolysis occurs upon reaction with primary or secondary amines, yielding the corresponding amides. Due to the high reactivity of the acyl chloride, this reaction is vigorous. Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to sequester the HCl generated.

Enolates: Reactions with enolates, which are carbon nucleophiles derived from carbonyl compounds, lead to the formation of β-dicarbonyl compounds. This C-acylation is a powerful tool for carbon-carbon bond formation. The reaction must be carried out under anhydrous conditions using a strong, non-nucleophilic base (like lithium diisopropylamide, LDA) to pre-form the enolate, preventing the base from reacting with the acyl chloride.

The nucleophilic acyl substitution reactions of this compound lead to a diverse range of derivatives. The specific product formed is determined by the identity of the nucleophile used in the reaction.

Table 1: Products from Nucleophilic Acyl Substitution

| Nucleophile | Formula/Structure | Product Class | General Product Structure |

| Alcohol | R-OH | Ester | 2,4,5-F₃C₆H₂COOR |

| Amine | R-NH₂ or R₂NH | Amide | 2,4,5-F₃C₆H₂CONHR or 2,4,5-F₃C₆H₂CONR₂ |

| Enolate | [CH₂(CO)R]⁻ | β-Dicarbonyl | 2,4,5-F₃C₆H₂COCH₂(CO)R |

Kinetic investigations reveal that the rate of these substitution reactions is highly dependent on both electronic and steric factors. While the electron-withdrawing fluorine atoms accelerate the reaction by enhancing the carbonyl carbon's electrophilicity, steric hindrance can counteract this effect.

Table 2: Influence of Steric Hindrance on Reaction Rate

| Nucleophile | Steric Profile | Relative Reaction Rate | Rationale |

| Methanol | Small | Fast | Unhindered access to the electrophilic carbonyl carbon. |

| tert-Butanol | Bulky | Slow | Steric clash between the bulky nucleophile and the ortho-fluorine atom (at C2) impedes the approach to the carbonyl carbon. |

In the context of nucleophilic acyl substitution, regioselectivity is straightforward. The reaction occurs exclusively at the highly electrophilic carbonyl carbon. There are no other competing electrophilic sites within the acyl chloride functional group for the nucleophile to attack.

Stereochemical control becomes relevant when the reacting nucleophile is chiral. The mechanism of nucleophilic acyl substitution at an achiral center, such as the carbonyl carbon of this compound, does not affect the stereochemistry of the nucleophile.

Example: If this compound reacts with a chiral alcohol, such as (R)-2-butanol, the reaction proceeds with retention of configuration at the alcohol's chiral center. The C-O bond of the alcohol is not broken during the reaction; instead, the O-H bond is cleaved. The resulting ester, (R)-butan-2-yl 2,4,5-trifluorobenzoate, will therefore maintain the original stereochemistry of the alcohol. This pathway is considered stereospecific as the stereochemistry of the reactant dictates the stereochemistry of the product. khanacademy.org

Electrophilic Aromatic Substitution Reactions on the 2,4,5-Trifluorobenzoyl Moiety

While the primary reactivity of this compound is at the acyl group, the aromatic ring can, in principle, undergo electrophilic aromatic substitution (EAS). However, the ring is heavily deactivated, making such reactions challenging.

The outcome of an EAS reaction is controlled by the directing effects of the substituents already present on the benzene ring. In this molecule, there are two types of substituents: the three fluorine atoms and the benzoyl chloride group. masterorganicchemistry.com

Fluorine Atoms (-F): Halogens are an unusual class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect (-I effect), which lowers the electron density of the ring and makes it less nucleophilic. libretexts.org However, they are ortho-, para-directors because they can donate a lone pair of electrons via resonance (+R effect), which helps to stabilize the cationic intermediate (the sigma complex) formed during the attack at these positions. pressbooks.pub

Acyl Chloride Group (-COCl): This group is strongly deactivating. Both its inductive effect and its resonance effect withdraw electron density from the ring. It is a meta-director because substitution at the meta position avoids placing the positive charge of the sigma complex adjacent to the already electron-deficient carbonyl carbon. libretexts.org

Table 3: Directing Effects of Substituents on the 2,4,5-Trifluorobenzoyl Moiety

| Substituent | Position(s) | Electronic Effect | Directing Influence |

| -COCl | 1 | -I, -R (Strongly Deactivating) | Meta (to C-3 and C-5) |

| -F | 2 | -I, +R (Deactivating) | Ortho, Para (to C-1, C-3 and C-6) |

| -F | 4 | -I, +R (Deactivating) | Ortho, Para (to C-3 and C-5) |

| -F | 5 | -I, +R (Deactivating) | Ortho, Para (to C-2, C-4 and C-6) |

An analysis of the directing effects on the C-6 position reveals a complex and competitive scenario:

Activation/Stabilization: The C-6 position is ortho to the fluorine at C-5 and para to the fluorine at C-2. Both of these fluorine atoms direct incoming electrophiles to this position and would stabilize the resulting cationic intermediate through resonance.

Deactivation: The C-6 position is meta to the fluorine at C-4. More importantly, the entire ring is strongly deactivated by the inductive effects of all four substituents and the resonance effect of the acyl chloride group.

Therefore, any electrophilic aromatic substitution reaction on this compound would be extremely sluggish and require harsh reaction conditions. While the fluorine atoms at positions 2 and 5 direct towards C-6, the profound deactivation of the ring system makes this a disfavored reaction pathway with an expected low yield.

Hydrolytic Stability and Decomposition Mechanisms of this compound

This compound is a highly reactive organofluorine compound that readily undergoes hydrolysis in the presence of water to form 2,4,5-trifluorobenzoic acid and hydrogen chloride. This reactivity is characteristic of acyl chlorides, which are susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon. The strong electron-withdrawing effects of the carbonyl oxygen and the chlorine atom create a partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles like water.

The presence of three fluorine atoms on the benzene ring of this compound significantly influences its reactivity. These electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, which is expected to increase the rate of hydrolysis compared to unsubstituted benzoyl chloride. However, the precise kinetics and a detailed decomposition mechanism specific to this compound are not extensively documented in publicly available literature. General knowledge of acyl chloride reactivity suggests that decomposition products would primarily be the corresponding carboxylic acid and HCl, with the potential for the formation of fluorinated gases under certain conditions.

Advanced Mechanistic Studies through Spectroscopic and Computational Approaches

While specific experimental and computational studies on this compound are limited, the methodologies for investigating such reactive compounds are well-established. These approaches provide valuable insights into the intricate details of reaction pathways.

Elucidation of Reaction Intermediates and Transition States Using NMR and MS

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical techniques for identifying and characterizing transient species in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be employed to monitor the progress of reactions involving this compound. While standard NMR spectra for the stable compound are available for identification purposes, specialized techniques would be required to study its reactive intermediates. For instance, in reactions with nucleophiles other than water (e.g., amines or alcohols), NMR could potentially be used to observe the formation of tetrahedral intermediates or other transient species, provided their lifetimes are sufficient under the experimental conditions. Databases like PubChem provide reference ¹H and ¹³C NMR spectra for this compound, which serve as a baseline for such studies. nih.gov

Mass Spectrometry (MS): Mass spectrometry is particularly well-suited for detecting low-abundance, charged intermediates in chemical reactions. rsc.org Electron ionization mass spectrometry of this compound reveals a characteristic fragmentation pattern that can be used for its identification. nist.gov In mechanistic studies, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be coupled with a reaction setup to sample and analyze intermediates directly from the reaction mixture. This could allow for the detection of the tetrahedral intermediate or the acylium cation formed during the hydrolysis or other nucleophilic substitution reactions of this compound.

Computational Modeling of Reactivity, Energetics, and Selectivity in Reactions Involving this compound

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental studies by providing detailed information about reaction mechanisms, energetics, and selectivity that can be difficult to obtain experimentally.

For reactions involving substituted benzoyl chlorides, DFT calculations can be used to:

Model Reaction Pathways: The entire reaction coordinate for hydrolysis or other nucleophilic attacks can be mapped out, identifying the structures of reactants, transition states, intermediates, and products.

Investigate Selectivity: In cases where multiple reaction pathways are possible, computational modeling can predict the most favorable pathway by comparing the activation barriers. For instance, in reactions with substituted aromatics, the regioselectivity of the reaction can be rationalized.

While specific, in-depth computational studies on the hydrolysis of this compound are not readily found in the surveyed literature, the principles of applying DFT to similar systems are well-established. Such studies on related fluorinated benzoyl chlorides could provide valuable predictions about the reactivity and mechanistic details for this specific compound.

Applications of 2,4,5 Trifluorobenzoyl Chloride in Advanced Organic Synthesis

Role in Pharmaceutical Intermediate Synthesis

The trifluorinated phenyl motif is a key component in numerous biologically active compounds. 2,4,5-Trifluorobenzoyl chloride provides a direct route for incorporating this essential structural unit into drug candidates, influencing their therapeutic potential.

Development of Fluoroquinolone Antibiotics (e.g., Ciprofloxacin) from this compound

This compound is a foundational starting material in the synthesis of highly successful fluoroquinolone antibiotics, most notably Ciprofloxacin. In the original synthesis developed by Bayer, the process begins with the condensation of this compound with an amino acrylate. This initial step is followed by a series of reactions, including the introduction of a cyclopropylamine (B47189) group, a cyclization to form the core quinolone ring structure, and finally, the addition of a piperazine (B1678402) moiety to yield the Ciprofloxacin molecule. Ciprofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division, and it is active against a wide range of both Gram-positive and Gram-negative bacteria.

Synthesis of Aminopyrrolidinyl Quinolonecarboxylates and Their Antitumor Activities

While fluoroquinolones are primarily known as antibacterial agents, structural modifications can shift their biological activity towards other therapeutic areas, including oncology. The core quinolone structure, often derived from precursors like this compound, serves as a scaffold for developing new anticancer agents. Research has shown that the topoisomerase enzymes targeted by quinolones in bacteria are similar to those in eukaryotic cells, which are also important targets for cancer therapy. ccspublishing.org.cnekb.eg

The strategy involves modifying the fluoroquinolone structure, particularly by replacing the C-3 carboxylic acid group with other functional groups like bioisosteric triazole rings, to transform the molecule from an antibacterial to an antitumor agent. ekb.egmagtechjournal.com Studies on various quinolone derivatives have demonstrated significant antitumor activity. researchgate.netresearchgate.net For instance, certain 2,6-substituted-4-quinolones have been synthesized and tested against breast cancer cell lines, with some compounds exhibiting notable cytotoxic effects. researchgate.net The development of quinolones with antitumor properties often focuses on creating derivatives that can induce cell cycle arrest and apoptosis in cancer cells. ekb.egnih.gov Although a direct synthesis of aminopyrrolidinyl quinolonecarboxylates from this compound is a specialized extension, the foundational chemistry relies on the availability of such fluorinated precursors to build the essential quinolone core that is later functionalized for antitumor applications.

Exploration of this compound Derivatives in Novel Drug Candidate Development

The utility of this compound extends beyond fluoroquinolones, serving as a versatile precursor for a variety of pharmaceutical intermediates. Its chemical reactivity allows it to be converted into other key building blocks, such as 2,4,5-trifluoroacetophenone and 2,4,5-trifluorobenzamide. prepchem.comprepchem.com These secondary intermediates can then be used in the synthesis of more complex and diverse molecular architectures for new drug discovery programs.

For example, 2,4,5-trifluorobenzyl chloride, a related derivative, is identified as a key intermediate in the synthesis of treatments for diabetes. google.com The process for preparing this intermediate highlights the industrial importance of such fluorinated compounds, emphasizing the need for economical and environmentally friendly synthesis routes to meet the demands for pharmaceutical production. google.com Furthermore, the core structure provided by this compound is found in intermediates used to prepare 3-cyano-2,4,5-trifluoro-benzoyl fluoride (B91410), another building block for anti-infective quinolonecarboxylic acids. google.com These examples underscore the role of this compound as a fundamental starting point for creating a wide array of novel drug candidates.

Impact of Fluorination on Biological Activity and Pharmacological Profiles of Drug Candidates

The introduction of fluorine into drug candidates, a strategy known as fluorination, is a widely recognized method in medicinal chemistry to enhance a molecule's therapeutic properties. The specific substitution pattern of this compound imparts several beneficial effects on the resulting drug molecules.

Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can improve a drug's bioavailability by affecting its ability to pass through cellular membranes. researchgate.net A major advantage of fluorination is the increased metabolic stability of the drug. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes like Cytochrome P450. magtechjournal.com This can block common sites of metabolism, prolonging the drug's half-life and duration of action in the body. researchgate.net Furthermore, fluorination can enhance a drug's binding affinity to its target protein by creating favorable electrostatic interactions. magtechjournal.com

| Property Affected by Fluorination | Impact on Drug Candidate | Scientific Rationale |

| Metabolic Stability | Increased half-life, reduced dosage frequency | The high strength of the C-F bond resists enzymatic cleavage by metabolic pathways. magtechjournal.comresearchgate.net |

| Binding Affinity | Enhanced potency and selectivity | Fluorine's electronegativity can lead to favorable electrostatic interactions with the target protein. magtechjournal.com |

| Bioavailability | Improved absorption and membrane permeation | Fluorine can modulate the pKa of nearby functional groups, balancing lipophilicity and polarity for better membrane passage. researchgate.net |

| Lipophilicity | Optimized for better drug absorption and distribution | Strategic placement of fluorine atoms can fine-tune the molecule's lipophilicity, which is crucial for passing through lipid membranes. researchgate.net |

These combined effects mean that incorporating the 2,4,5-trifluoro-phenyl group into a molecule is a powerful strategy for medicinal chemists to design more effective and durable drug candidates. magtechjournal.comresearchgate.net

Utilization in Agrochemical Development

The beneficial properties imparted by fluorine are not limited to pharmaceuticals; they are also highly valued in the agrochemical industry. Fluorinated compounds often exhibit superior potency and stability, leading to the development of more effective and environmentally robust crop protection agents.

Synthesis of Fluorinated Herbicides and Pesticides using this compound

Fluorinated building blocks are essential for the synthesis of modern agrochemicals, including herbicides, insecticides, and fungicides. At present, approximately 50% of marketed agrochemicals are fluorinated compounds. The presence of fluorine can lead to products with high efficiency, low toxicity, and better environmental profiles. nih.gov

While specific examples detailing the direct use of this compound are part of proprietary industrial processes, the synthesis of many fluorinated pesticides relies on precursors with similar structural motifs. For instance, the synthesis of the insecticide Chlorfluazuron, a benzoylurea-type insect growth regulator, involves intermediates derived from 3-picoline that are fluorinated to create a trifluoromethylpyridine moiety. nih.gov Similarly, bleaching herbicides like diflufenican (B1670562) contain a 2-[3-(trifluoromethyl)phenoxy] group, highlighting the importance of trifluoromethyl-substituted phenyl rings in achieving herbicidal activity. researchgate.net The synthesis of these products often involves the coupling of a fluorinated acid chloride or a related derivative with another molecular fragment to assemble the final active ingredient. Therefore, compounds like this compound represent the general class of versatile fluorinated intermediates that are indispensable in the development of advanced agrochemical products.

Influence of the Trifluorobenzoyl Group on Agrochemical Efficacy and Stability in Agricultural Applications

The incorporation of fluorine atoms or fluorine-containing groups, such as the trifluorobenzoyl moiety derived from this compound, is a pivotal strategy in modern agrochemical design. researchgate.net The introduction of fluorine can significantly influence a molecule's physicochemical properties, which in turn affects its biological activity, stability, and environmental profile. researchgate.net For instance, fluorinated pesticides have accounted for over half of all pesticides approved between 2010 and 2020. researchgate.net

The trifluorobenzoyl group can enhance the efficacy of a pesticide by modifying its binding affinity to the target site. Furthermore, the strong carbon-fluorine bond contributes to the metabolic stability of the compound, potentially leading to improved residual efficacy against pests. researchgate.net This enhanced stability means the active ingredient persists long enough to be effective but can also be designed to degrade in the soil and plants to prevent long-term accumulation. researchgate.net An example of a modern fluorinated insecticide is Benzpyrimoxan, which has demonstrated excellent efficacy against rice plant hoppers, including resistant populations. researchgate.net Similarly, the nematicide Fluensulfone, a fluoroalkenyl thioether, exhibits significantly reduced environmental impact and lower toxicity to non-target organisms. researchgate.net

Table 1: Impact of Fluorine Incorporation on Agrochemical Properties

| Property | Influence of Trifluorobenzoyl Group | Research Finding |

|---|---|---|

| Biological Efficacy | Can increase potency and spectrum of activity. | Fluorine substitution can alter electronic properties, leading to stronger interactions with target enzymes or receptors. researchgate.net |

| Metabolic Stability | Enhances resistance to degradation within the target pest and in plants. | The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic breakdown, which can prolong the compound's active life. researchgate.net |

| Environmental Persistence | Can be tailored to balance required persistence with environmental safety. | Strategic fluorination can influence degradation pathways in soil and water, aiming for a favorable environmental profile. researchgate.net |

| Selectivity | May improve selectivity towards target pests over non-target organisms. | Modern fluorinated agrochemicals like Fluensulfone and Benzpyrimoxan show low impact on beneficial insects and natural enemies. researchgate.net |

Development of Environmentally Conscientious Agrochemical Formulations

The agricultural industry is increasingly focused on developing formulations that are not only effective but also environmentally responsible. agropages.com This trend is driven by stricter regulations and a greater understanding of the ecological impact of crop protection products. agropages.com The use of building blocks like this compound is part of a broader strategy to create active ingredients that are more targeted and have a reduced environmental footprint. researchgate.net

The development of "greener" agrochemicals involves several approaches. One is the creation of active ingredients with lower toxicity to non-target species, such as the nematicide fluensulfone. researchgate.net Another is the design of formulations that improve the delivery and uptake of the active ingredient, thereby reducing the total amount of chemical needed. agropages.com Solvents and adjuvants are critical in this regard. Innovations include the development of biodegradable solvents derived from renewable resources, such as palm-free Genagen PA, which can enhance the uptake of active ingredients and improve spray retention on leaves. agropages.com The goal is to create formulations that prevent the crystallization of active ingredients, avoid clogging spray nozzles, and ensure the product is both effective and sustainable. agropages.com

Contributions to Materials Science and Fine Chemical Production

The unique properties conferred by fluorine atoms make this compound a valuable precursor in materials science.

Synthesis of Fluorinated Polymers and Coatings with Enhanced Properties

Fluorinated polymers are renowned for their exceptional combination of properties, including high thermal stability, chemical inertness, low surface energy, and excellent weather resistance. researchgate.netresearchgate.net this compound serves as a key intermediate in the production of these high-performance materials. The synthesis of fluoropolymers can be achieved either by polymerizing fluorine-containing monomers or by chemically modifying existing polymers to introduce fluorine atoms. researchgate.net

Introducing the trifluorobenzoyl moiety or other fluorine-containing groups into a polymer backbone can significantly enhance its properties. researchgate.netresearchgate.net Recent strategies involve the copolymerization of fluorinated olefins with non-fluorinated monomers, which helps to overcome synthesis challenges and produce polymers with specific functional groups and improved processability. researchgate.net These advanced materials find use in a wide array of applications, from flexible electrodes and energy storage capacitors to specialized coatings that require durability and resistance to harsh environments. researchgate.net

Development of Specialty Materials Exhibiting Improved Thermal Stability and Chemical Resistance via this compound Derivatives

Derivatives of this compound are instrumental in creating specialty materials engineered for extreme conditions. The incorporation of the trifluorophenyl group into a material's structure leverages the high thermal stability and chemical resistance characteristic of fluorinated compounds. researchgate.net These properties make them suitable for demanding applications in aerospace, electronics, and industrial manufacturing where materials must withstand high temperatures, corrosive chemicals, and intense radiation. researchgate.net

For example, fluorinated polyimides and polyamides synthesized using fluorine-containing building blocks exhibit superior thermal and oxidative stability compared to their non-fluorinated counterparts. These materials are used as insulators, dielectrics, and structural components in high-tech applications. researchgate.net The development of such materials is a testament to the importance of fluorinated intermediates like this compound in pushing the boundaries of materials science.

Table 2: Enhanced Properties of Fluorinated Polymers and Specialty Materials

| Property | Description | Application Areas |

|---|---|---|

| Thermal Stability | Resistance to degradation at high temperatures. | Aerospace components, high-temperature electronics, industrial coatings. researchgate.netresearchgate.net |

| Chemical Resistance | Inertness to a wide range of chemicals, solvents, and corrosive agents. | Chemical processing equipment, protective linings, seals and gaskets. researchgate.net |

| Low Surface Energy | Results in non-stick (hydrophobic and oleophobic) surfaces. | Non-stick coatings (e.g., Teflon), waterproof fabrics, anti-graffiti surfaces. researchgate.netresearchgate.net |

| Dielectric Properties | Low dielectric constant and loss, making them excellent electrical insulators. | Substrate materials for printed circuit boards, cable insulation, capacitors. researchgate.net |

| Weather Resistance | Excellent stability against UV radiation and environmental degradation. | Outdoor architectural coatings, protective films, durable textiles. researchgate.net |

Application in Advanced Analytical Chemistry Methodologies

The proliferation of fluorinated compounds in various industries necessitates robust analytical methods for their separation and identification.

Development of Chromatographic Methods for Separation and Identification of Fluorinated Compounds

Chromatography is a cornerstone of analytical chemistry for separating and analyzing complex mixtures. For fluorinated compounds, including those synthesized from this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most widely used techniques. kaibangchem.com

Gas Chromatography (GC) is highly effective for volatile and thermally stable compounds. kaibangchem.com In GC, the sample is vaporized and carried by an inert gas through a column. Separation occurs based on the differential partitioning of compounds between the mobile gas phase and a stationary phase lining the column. kaibangchem.com GC offers high sensitivity for detecting trace impurities and provides excellent separation efficiency. kaibangchem.com

High-Performance Liquid Chromatography (HPLC) is suited for non-volatile or thermally unstable compounds. kaibangchem.com It uses a liquid mobile phase to transport the sample through a column packed with a stationary phase. Separation is based on the differing affinities of the compounds for the stationary phase. kaibangchem.com

Other techniques such as Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are also used to identify the functional groups and determine the structure and purity of these compounds. kaibangchem.com Combustion Ion Chromatography is another method used to determine the total fluorine content in a sample. tudelft.nl

Table 3: Comparison of Chromatographic Methods for Fluorinated Compound Analysis

| Method | Principle | Best Suited For | Advantages | Limitations |

|---|---|---|---|---|

| Gas Chromatography (GC) | Separation of vaporized compounds based on boiling point and interaction with a stationary phase. kaibangchem.com | Volatile and thermally stable compounds. kaibangchem.com | High sensitivity, excellent separation, fast analysis. kaibangchem.com | Sample must be volatile without decomposing; may require derivatization. kaibangchem.com |

| High-Performance Liquid Chromatography (HPLC) | Separation in a liquid mobile phase based on affinity for a solid stationary phase. kaibangchem.com | Non-volatile or thermally unstable compounds. kaibangchem.com | Versatile for a wide range of compounds. | Can be more complex and time-consuming than GC. |

Spectroscopic Techniques for Quantification and Detection of this compound and its Metabolites

The precise quantification and detection of this compound and its subsequent metabolites are crucial for monitoring reaction progression, ensuring product purity, and understanding metabolic pathways of derived active pharmaceutical ingredients (APIs). A suite of spectroscopic techniques is employed for this purpose, each offering distinct advantages in structural elucidation and quantitative analysis. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

For the parent compound, this compound, spectroscopic methods provide definitive identification and characterization. In mass spectrometry, the compound can be identified by its molecular ion peak and characteristic fragmentation pattern. nih.govuni.lu Infrared spectroscopy is useful for identifying the key functional groups, particularly the carbonyl (C=O) stretch of the acyl chloride. nih.gov NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. nih.gov

A primary and immediate derivative in many applications and environmental transformations is its hydrolysis product, 2,4,5-Trifluorobenzoic acid. Various analytical methods, including High-Performance Liquid Chromatography (HPLC) often coupled with UV or mass spectrometry detectors, are utilized for its quantification. americanlaboratory.comsielc.com For Mass Spectrometry-compatible applications, formic acid is typically used in the mobile phase. sielc.com Spectroscopic data for 2,4,5-Trifluorobenzoic acid is well-established, facilitating its detection and analysis. sigmaaldrich.com

Table 1: Spectroscopic Data for this compound

| Technique | Type | Observed Signals / Data |

|---|---|---|

| Mass Spectrometry | Electron Ionization (EI) | Molecular Weight: 194.54 g/mol; Monoisotopic Mass: 193.9746269 Da nih.gov |

| Predicted CCS ([M+H]⁺) | 126.9 Ų uni.lu | |

| Infrared Spectroscopy | FTIR | Characteristic C=O stretch for acyl chlorides (typically ~1800 cm⁻¹) nih.gov |

| NMR Spectroscopy | ¹H NMR & ¹³C NMR | Data available in spectral databases for structural confirmation. nih.gov |

Table 2: Spectroscopic Data for 2,4,5-Trifluorobenzoic Acid

| Technique | Type | Observed Signals / Data |

|---|---|---|

| Mass Spectrometry | Predicted CCS ([M+H]⁺) | 126.4 Ų |

| Predicted CCS ([M-H]⁻) | 125.9 Ų | |

| Chromatography | HPLC | Can be analyzed by reverse-phase HPLC with a mobile phase of acetonitrile, water, and a suitable acid (e.g., phosphoric or formic acid). sielc.com |

| NMR Spectroscopy | ¹H NMR & ¹³C NMR | Standard spectra available for identification. sigmaaldrich.com |

In the context of advanced pharmaceutical synthesis, the "metabolites" of interest are often the downstream products, such as fluoroquinolone antibiotics. The analytical techniques used to study the biotransformation of these complex molecules provide a framework for understanding how derivatives of this compound might be monitored.

Research on the metabolism of levofloxacin (B1675101), a fluoroquinolone antibiotic, demonstrates the power of hyphenated chromatographic and spectroscopic techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the determination of levofloxacin and its metabolites, such as desmethyl-levofloxacin, in biological matrices like human serum. researchgate.net In such studies, sample preparation often involves protein precipitation, followed by analysis with a short run time. researchgate.net The high sensitivity of MS detection allows for the quantification of very low concentrations of the drug and its metabolites. researchgate.net For instance, in MS/MS analysis of levofloxacin, a common multiple reaction monitoring (MRM) mode is the transition from m/z 362.1 to 318.1. researchgate.net MALDI Mass Spectrometry Imaging (MALDI-MSI) has also been used to visualize the distribution of levofloxacin in tissues, identifying the drug by its [M+H]⁺ ion at m/z 362.150. nih.gov

Further studies on the biotransformation of levofloxacin by microorganisms like the fungus Coriolopsis gallica utilize Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HR-MS) to identify degradation products. nih.govmdpi.com In one such study, the primary metabolite was identified as N-oxide levofloxacin, confirmed by comparing its MS/MS fragmentation pattern and retention time with known standards. semanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy also plays a vital role, not just in structural elucidation but also in quantitative analysis. A novel quantitative NMR (qNMR) method has been developed for fluoroquinolones, which relies on measuring the concentration-dependent chemical shift displacements of specific protons, a result of molecular self-association. nih.gov This approach offers a direct and highly reproducible means of quantification without relying on signal integration, which can be prone to inaccuracies. nih.gov Studies have also employed ¹H NMR to investigate the complexation and binding of fluoroquinolones with biological molecules. nih.govelsevierpure.com

Table 3: Spectroscopic Techniques in the Analysis of Fluoroquinolone Metabolites (Levofloxacin Example)

| Technique | Application | Key Findings / Parameters | Citation(s) |

|---|---|---|---|

| LC-MS/MS | Quantification of levofloxacin and desmethyl-levofloxacin in serum | MRM transition for levofloxacin: m/z 362.1 → 318.1. Lower limit of quantification: 0.10 mg/L. | researchgate.net |

| MALDI-MSI | Imaging of levofloxacin distribution in tissue | Detection of [M+H]⁺ ion at m/z 362.150. | nih.gov |

| UHPLC-HR-MS | Identification of biotransformation products (e.g., by C. gallica) | Identification of N-oxide levofloxacin based on MS/MS fragmentation and retention time. | nih.govsemanticscholar.org |

| Quantitative NMR | Quantitation of fluoroquinolones in solution | Method based on concentration-dependent chemical shift displacements of aromatic protons. | nih.gov |

Environmental Fate and Ecotoxicological Research of 2,4,5 Trifluorobenzoyl Chloride and Analogous Fluorinated Acyl Chlorides

Degradation Pathways and Environmental Transformations

The environmental persistence and transformation of fluorinated compounds are largely dictated by the strength of the carbon-fluorine bond. researchgate.net Understanding the degradation pathways, such as hydrolysis, photolysis, and biodegradation, is crucial for assessing their environmental risk.

Acyl chlorides, including 2,4,5-trifluorobenzoyl chloride, are known to be highly reactive towards nucleophiles and readily undergo hydrolysis in water. researchgate.netresearchgate.net The reaction of ethanoyl chloride with water, for instance, is instantaneous and highly exothermic, producing ethanoic acid and hydrogen chloride gas. libretexts.org This rapid hydrolysis suggests that in aquatic environments, this compound would likely transform quickly into 2,4,5-trifluorobenzoic acid. While specific photolysis data for this compound is limited, some related compounds, like the herbicide Silvex (2,4,5-Trichlorophenoxypropionic acid), are subject to photooxidation near the surface of waters. epa.gov

The stability and reaction kinetics of acyl chlorides in aqueous media are influenced by their chemical structure. For example, the hydrolysis half-lives for various alkyl chloroformates in water range from 1.4 to 53.2 minutes. researchgate.net The electron-withdrawing nature of the fluorine atoms in this compound is expected to increase the electrophilicity of the carbonyl carbon, likely accelerating its hydrolysis.

It is important to note that while hydrolysis can be a primary degradation pathway, the resulting transformation products, such as fluorinated benzoic acids, may exhibit their own environmental persistence and toxicity.

The biodegradation of fluorinated aromatic compounds is a complex process significantly hindered by the stability of the carbon-fluorine bond. researchgate.net Microbial degradation of such compounds has received less attention compared to their chlorinated and brominated counterparts. nih.gov Enzymes and mechanisms effective for degrading other haloaromatics are not always as efficient with fluoroaromatics. nih.gov

Defluorination is a critical and often rate-limiting step in the mineralization of these compounds. researchgate.net Only a few microbial enzymes are known to effectively catalyze the cleavage of the C-F bond. researchgate.net However, research has shown that some microorganisms are capable of degrading fluorinated compounds under both aerobic and anaerobic conditions. nih.gov For example, under denitrifying conditions, certain bacteria have been shown to degrade 2-fluorobenzoate (B1215865) and 4-fluorobenzoate. nih.gov The degradation of fluorinated aromatics can proceed through enzymatic hydroxylation, leading to the formation of phenols, catechols, and other intermediates. researchgate.net

Environmental Distribution and Persistence

The distribution and persistence of chemicals in the environment are governed by their physical and chemical properties, including their partitioning behavior between soil, water, and air, as well as their potential for bioaccumulation.

The persistence and bioaccumulation potential of fluorinated compounds are of significant environmental concern. wa.gov While specific data on the bioaccumulation of this compound is scarce, the properties of related fluorinated compounds can provide some insights. The herbicide 2,4,5-T, for example, has been noted for its long persistency and bioaccumulation potential. pic.int

The partitioning behavior of a chemical influences its bioavailability and potential to accumulate in organisms. The high reactivity of this compound suggests it would rapidly hydrolyze in the environment, limiting its direct bioaccumulation. researchgate.netlibretexts.org However, its degradation product, 2,4,5-trifluorobenzoic acid, would be the compound of primary concern for bioaccumulation. The persistence of fluorinated compounds in the environment can lead to long-term exposure and potential for biomagnification in the food chain. wa.gov

The mobility of a chemical in the environment is largely determined by its partitioning between different environmental compartments, such as soil and water. The soil-water partitioning coefficient (Kd) is a key parameter in this assessment. For per- and polyfluoroalkyl substances (PFAS), soil-water partitioning is influenced by factors like chain length and the presence of functional groups. researchgate.net

Generally, longer-chain PFASs tend to have higher Kd values, indicating stronger sorption to soil and lower mobility. researchgate.net The herbicide Silvex, a chlorinated aromatic compound, strongly adsorbs to soil and is not expected to leach significantly. epa.gov The environmental mobility of this compound itself would be limited due to its rapid hydrolysis. researchgate.netlibretexts.org The resulting 2,4,5-trifluorobenzoic acid would then govern the mobility in soil and water. The partitioning of this acid would be influenced by soil properties such as organic carbon content and pH. researchgate.netitrcweb.org Anionic PFASs, for example, can be repelled by negatively charged clay surfaces, potentially increasing their mobility in certain soil types. itrcweb.org

Ecotoxicological Implications for Non-Target Organisms

The release of industrial chemicals into the environment raises concerns about their potential effects on non-target organisms. wa.gov Pesticides, for example, can reach aquatic environments and cause harm to fish, mollusks, and other benthic organisms. researchgate.net

While specific ecotoxicological data for this compound is limited, information on related compounds provides some indication of potential effects. For instance, derivatives of this compound have been investigated for their antimicrobial properties. Antifouling agents containing biocides, some of which are fluorinated compounds, can be toxic to a wide range of marine organisms, including bacteria, fungi, algae, and invertebrates. wa.govfrontiersin.org

The toxicity of these compounds can manifest in various ways, such as inhibiting enzyme activity or disrupting cell membranes. wa.govresearchgate.net For example, some pesticides affect the nervous system by inhibiting the enzyme acetylcholinesterase. researchgate.net The exposure of non-target species to biocides can lead to reduced growth, reproduction, and survival, as well as behavioral changes. wa.gov Given the reactivity of this compound, its primary ecotoxicological impact in aquatic environments would likely be from its hydrolysis product, 2,4,5-trifluorobenzoic acid, and the immediate effects of the release of hydrochloric acid during hydrolysis.

Acute and Chronic Effects on Aquatic Biota

This compound is classified as an acyl chloride, a group of compounds known for their high reactivity. cymitquimica.com Upon introduction into aqueous environments, it is expected to readily undergo hydrolysis, a chemical reaction with water. This process transforms this compound into 2,4,5-trifluorobenzoic acid and hydrochloric acid. cymitquimica.com Consequently, the primary ecotoxicological considerations for aquatic ecosystems stem from the effects of 2,4,5-trifluorobenzoic acid and the potential for increased fluoride (B91410) ion concentration.

The toxicity of fluoride to aquatic organisms is influenced by several environmental factors, including water hardness, pH, and temperature. mdpi.comresearchgate.net Generally, fluoride is more toxic in soft waters with lower calcium and chloride content, as these conditions increase the bioavailability of fluoride ions. researchgate.net Fluoride ions can act as enzymatic poisons, disrupting metabolic processes, and have been shown to accumulate in the exoskeletons of invertebrates and the bones of fish. researchgate.net

Research on trifluoroacetate (B77799) (TFA), a related fluorinated organic acid, provides insight into the potential effects on aquatic life. Acute toxicity tests showed no adverse effects on water fleas (Daphnia magna) or zebra fish (Danio rerio) at concentrations up to 1,200 mg/L. However, algae appear to be significantly more sensitive. A study on the duckweed Lemna gibba established a No-Observed-Effect Concentration (NOEC) of 300 mg/L, whereas the green alga Selenastrum capricornutum showed a much lower NOEC of 0.12 mg/L. This suggests that TFA is algistatic (inhibits growth) rather than algicidal (kills algae) to S. capricornutum, as growth recovered when TFA was removed from the test solutions. The heightened toxicity to this alga may be due to its ability to metabolize TFA into the more toxic monofluoroacetate (MFA).

Studies on other structurally analogous aromatic acids, while not fluorinated, also highlight the range of potential toxicities. For instance, various lipid-regulating drugs, which are also aromatic acids, have been assessed for their aquatic toxicity.

| Compound | Organism | Endpoint | Toxicity Value (mg/L) |

| Trifluoroacetate (TFA) | Daphnia magna | Acute | No effect at 1,200 |

| Danio rerio (Zebra fish) | Acute | No effect at 1,200 | |

| Lemna gibba (Duckweed) | 7-day NOEC | 300 | |

| Selenastrum capricornutum | NOEC | 0.12 | |

| Fenofibric acid | Vibrio fischeri | EC₅₀ | 1.72 |

| Gemfibrozil | Anabaena sp. | EC₅₀ | 4.42 |

| Data sourced from multiple studies. nih.gov |

Terrestrial Ecosystem Considerations and Soil Biota Impact

When introduced to terrestrial environments, this compound is expected to hydrolyze into 2,4,5-trifluorobenzoic acid, influencing soil chemistry and biology. The addition of benzoic acid and its derivatives to soil can lead to a decrease in soil pH. mdpi.com This acidification can, in turn, affect the microbial community structure, with research showing that increasing acidity tends to decrease bacterial diversity while having a less pronounced effect on fungal diversity. mdpi.com

The impact of fluorinated aromatic compounds on soil biota is a significant concern. Research on the fluorinated herbicide trifluralin (B1683247) has demonstrated its capacity to alter soil microbial communities, affecting both bacterial and fungal diversity and disrupting crucial ecosystem functions like nitrogen cycling. frontiersin.org Similarly, studies on persistent perfluorinated acids such as PFOA and PFOS have shown they can substantially change the composition of soil microbial communities, favoring the proliferation of more tolerant bacterial species like Proteobacteria. nih.gov

Benzoic acid itself, the parent compound of the hydrolysis product, can be metabolized by soil microbes. researchgate.net However, its presence can shift the microbial balance, in some cases leading to an increased relative abundance of potentially pathogenic fungi, such as Fusarium, and bacteria like Burkholderia. mdpi.comresearchgate.net Furthermore, benzoic acid and other phenolic acids have been shown to have phytotoxic effects, inhibiting the growth of various plants. nih.gov

The fluoride component also poses a risk. Fluoride can be taken up from the soil by plants, and excessive accumulation can lead to phytotoxicity, manifesting as visible symptoms like leaf-tip burn, chlorosis (yellowing), and necrosis (tissue death), ultimately reducing plant growth and productivity. mdpi.comresearchgate.netajbls.comresearchgate.net

| Compound Group | Observed Effect on Soil Environment | Impacted Organisms/Processes |

| Benzoic Acids | Can lower soil pH; alters microbial community structure. mdpi.comresearchgate.net | May increase pathogenic fungi (Fusarium); inhibits plant growth. researchgate.netnih.gov |

| Fluorinated Herbicides (e.g., Trifluralin) | Alters bacterial and fungal diversity. frontiersin.org | Affects nitrogen cycling and overall microbial function. frontiersin.org |

| Perfluorinated Acids (e.g., PFOA, PFOS) | Enriches for tolerant bacterial species. nih.gov | Changes in Proteobacteria abundance. nih.gov |

| Fluoride (General) | Plant uptake from soil. ajbls.com | Causes phytotoxicity (chlorosis, necrosis) in plants. mdpi.comresearchgate.net |

Formation and Characterization of Fluorine-Containing Metabolites in Environmental Systems

The environmental transformation of this compound begins with its hydrolysis to 2,4,5-trifluorobenzoic acid. cymitquimica.com The subsequent fate of this fluorinated carboxylic acid is determined by microbial action. Biodegradation of halogenated aromatic compounds is a known environmental process. For instance, studies on the structurally similar 2,4,5-trichlorophenoxyacetic acid have shown that it can be broken down by microbial communities in anaerobic environments through a process of sequential dehalogenation, where halogen atoms are removed one by one. nih.gov

Various microorganisms are capable of degrading such compounds. White-rot fungi, as well as common soil fungi from the genera Fusarium and Verticillium, have demonstrated the ability to break down chlorinated phenoxyacetic acids. nih.gov The degradation pathways for chlorobenzoic acids often involve dioxygenase enzymes, which introduce oxygen to the aromatic ring, leading to the formation of intermediates like chlorocatechols that can be further broken down. researchgate.net

However, the presence of the carbon-fluorine bond, one of the strongest in organic chemistry, can render some metabolites highly persistent. Trifluoroacetic acid (TFA), for example, has been shown to be extremely stable in aquatic environments, with one study finding no evidence of degradation over the course of a year. nih.gov This persistence suggests that while the parent compound may be transformed, some fluorinated metabolites could accumulate in the environment. nih.gov

The metabolic process itself can sometimes produce more toxic substances. The toxicity of TFA to the alga S. capricornutum is believed to be linked to a metabolic process called defluorination, which creates monofluoroacetate (MFA), a compound known to be significantly more toxic.

Identification of Persistent Organic Pollutants and Their Environmental Consequences

Due to their resistance to degradation, many synthetic organofluorine compounds are classified as persistent organic pollutants (POPs), often referred to as "forever chemicals." nih.gov The extreme persistence of metabolites like trifluoroacetic acid (TFA) in water is a key characteristic of such pollutants. nih.gov While 2,4,5-trifluorobenzoic acid is not a per- or polyfluoroalkyl substance (PFAS), the stability of its C-F bonds raises concerns about its potential for persistence or the formation of persistent breakdown products.

A significant concern with halogenated aromatic compounds is their potential to act as precursors to the formation of highly toxic POPs under specific conditions, such as combustion. Research on 2,4,5-trichlorothiophenol, a compound analogous to the hydrolysis product of this compound, has shown that its combustion can lead to the formation of polychlorinated dibenzothiophenes (PCDTs). nih.gov These are sulfur-containing analogues of dioxins, a well-known class of highly toxic and persistent pollutants. nih.gov This suggests a potential pathway by which halogenated benzoyl compounds could be transformed into recognized POPs.

The primary environmental consequence of POPs is their ability to resist degradation and thus accumulate in ecosystems. Because they are often lipophilic (fat-soluble), they can become concentrated in the fatty tissues of organisms and biomagnify up the food chain, leading to higher concentrations in top predators. nih.gov Widespread environmental contamination with POPs is a global concern due to their potential for long-range transport and their association with adverse health effects in both wildlife and humans. nih.gov

Future Research Directions and Emerging Trends for 2,4,5 Trifluorobenzoyl Chloride

Development of Sustainable and Greener Synthetic Pathways for 2,4,5-Trifluorobenzoyl Chloride

The chemical industry is undergoing a significant shift towards more environmentally benign and sustainable manufacturing processes. For this compound, future research will be heavily focused on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. One promising avenue of exploration is the application of biocatalysis, which could offer highly selective and efficient transformations under mild conditions, potentially reducing the reliance on traditional, often harsh, chemical methods.

Another key trend is the adoption of flow chemistry for the synthesis of this compound and its derivatives. Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for process automation and scalability. The development of robust and efficient flow-based synthetic protocols will be a critical step towards the sustainable industrial production of this important chemical.

Exploration of Novel Catalytic Systems for Reactions Involving this compound

The reactivity of the acyl chloride group in this compound makes it a versatile reagent for a multitude of chemical transformations, most notably acylation reactions. Future research will undoubtedly focus on the discovery and development of novel catalytic systems to enhance the efficiency, selectivity, and scope of these reactions. This includes the exploration of new metal-based and organocatalysts that can operate under milder conditions and with lower catalyst loadings.

A significant area of interest is the development of catalysts for the synthesis of amides and esters from this compound. These functional groups are ubiquitous in pharmaceuticals and functional materials. Research into highly active and selective catalysts will enable the synthesis of complex molecules with greater precision and efficiency. For instance, the development of novel catalysts for Friedel-Crafts acylation reactions using this compound will be crucial for the synthesis of advanced aromatic ketone building blocks.

Advanced Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biomedical and Material Applications

The strategic incorporation of fluorine atoms into organic molecules can significantly impact their biological activity and material properties. The trifluorinated substitution pattern of this compound provides a unique scaffold for the development of new pharmaceuticals and materials. Advanced Structure-Activity Relationship (SAR) studies will be instrumental in elucidating the precise effects of this substitution pattern and guiding the design of next-generation compounds.